Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a difluorobenzoyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with difluorobenzoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include triethylamine and pyridine. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is purified using standard techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate is unique due to the presence of the difluorobenzoyl group, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C15H17F2NO3 |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
tert-butyl 3-(2,4-difluorobenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H17F2NO3/c1-15(2,3)21-14(20)18-7-9(8-18)13(19)11-5-4-10(16)6-12(11)17/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
FKXUGJLTBUVAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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